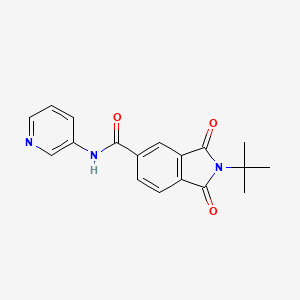
4-(4-methoxy-3-nitrophenyl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-3-nitrophenyl)-2-methyl-1,3-thiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MNZ, and it belongs to the thiazole family of compounds. MNZ has been studied for its various biological and chemical properties, and it has shown promising results in different areas of research.
Wirkmechanismus
The mechanism of action of MNZ is not fully understood, but it is believed to involve the inhibition of various cellular processes. MNZ has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. MNZ has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MNZ has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases. MNZ has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MNZ has been found to have low toxicity, which makes it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
MNZ has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. Another advantage is its low toxicity, which makes it a potential candidate for drug development. However, MNZ has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on MNZ. One direction is the development of new antibiotics based on MNZ, which can overcome the problem of antibiotic resistance. Another direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. MNZ can also be studied for its potential use in the treatment of other diseases, such as cancer and cardiovascular diseases. The optimization of the synthesis methods for MNZ can also be a future direction, which can improve its yield and purity.
Synthesemethoden
The synthesis of MNZ can be achieved through various methods, including the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-methylthioacetic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-methylthiosemicarbazide, followed by cyclization with phosphorus oxychloride. These methods have been optimized to produce high yields of pure MNZ.
Wissenschaftliche Forschungsanwendungen
MNZ has been extensively studied for its biological properties, and it has shown potential in various areas of research. MNZ has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. MNZ has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-9(6-17-7)8-3-4-11(16-2)10(5-8)13(14)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHNOGHVCMWEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)

